2-cyclopentyl-N-[(4-phenyloxan-4-yl)methyl]acetamide
Description
2-Cyclopentyl-N-[(4-phenyloxan-4-yl)methyl]acetamide is a synthetic acetamide derivative characterized by a cyclopentyl group attached to the acetamide backbone and a 4-phenyloxan-4-ylmethyl substituent on the nitrogen atom. The tetrahydropyran (oxane) ring in the 4-phenyloxan-4-yl group introduces rigidity and stereochemical complexity, while the cyclopentyl moiety contributes to lipophilicity.
Properties
IUPAC Name |
2-cyclopentyl-N-[(4-phenyloxan-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c21-18(14-16-6-4-5-7-16)20-15-19(10-12-22-13-11-19)17-8-2-1-3-9-17/h1-3,8-9,16H,4-7,10-15H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNDPYDOJPHRJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2(CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-[(4-phenyloxan-4-yl)methyl]acetamide typically involves the reaction of cyclopentylamine with 4-phenyloxan-4-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-[(4-phenyloxan-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-cyclopentyl-N-[(4-phenyloxan-4-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-[(4-phenyloxan-4-yl)methyl]acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare the target compound with analogs based on substituent variations, crystallographic data, and functional group modifications.
Substituent Variations on the Acetamide Nitrogen
- 2-(3-Methoxy-4-Propoxyphenyl)-N-[(4-Phenyloxan-4-yl)Methyl]Acetamide (): This analog shares the N-[(4-phenyloxan-4-yl)methyl] group but replaces the cyclopentyl moiety with a 3-methoxy-4-propoxyphenyl group. The molecular weight (C₂₄H₂₉NO₄) is 403.49 g/mol, significantly higher than the cyclopentyl variant due to the aromatic substituent .
N-(4-Hydroxyphenyl)Acetamide (Paracetamol) ():
Paracetamol, a simpler analog, lacks the oxane and cyclopentyl groups. Its 4-hydroxyphenyl substituent facilitates hydrogen bonding, contributing to analgesic activity. The target compound’s increased lipophilicity may alter pharmacokinetics, such as blood-brain barrier penetration, but reduce water solubility .
Heterocyclic Ring Modifications
- Piperidine vs. Oxane Rings (): The compound 2-cyclopentyl-N-{3-[4-({[1-(2-methylpropyl)piperidin-4-yl]methyl}amino)piperidin-1-yl]phenyl}acetamide replaces the oxane ring with a piperidine moiety. This contrasts with the oxygen-containing oxane ring, which may participate in hydrogen bonding but lacks basicity .
Halogenated Derivatives
2-Chloro-N-(4-Fluorophenyl)Acetamide ():
The chloro and fluoro substituents increase electronegativity, enhancing dipole moments and reactivity. These halogens may improve binding to halogen-bonding motifs in biological targets, a feature absent in the target compound .- 2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide (): This dichlorophenyl derivative exhibits conformational flexibility, with three distinct molecules in the asymmetric unit. The dihedral angles between aromatic rings (54.8°–77.5°) suggest steric repulsion, a factor less pronounced in the target compound due to its non-planar cyclopentyl group .
Azido and Aryl Modifications
- However, the target compound’s cyclopentyl and oxane groups prioritize steric bulk over reactive handles, limiting such utility .
Crystallographic and Hydrogen-Bonding Comparisons
- However, the dihedral angles between aromatic rings (78–84°) differ from the target compound’s likely conformation due to its non-aromatic cyclopentyl group .
Polymorphism in Dichlorophenyl Acetamide ():
The presence of three conformers in the asymmetric unit highlights the impact of substituents on crystal packing. The target compound’s rigid oxane ring may reduce conformational variability, favoring a single stable crystal form .
Data Table: Key Structural and Functional Comparisons
Biological Activity
2-Cyclopentyl-N-[(4-phenyloxan-4-yl)methyl]acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H23NO2
- Molecular Weight : 273.37 g/mol
- Structure : The compound features a cyclopentyl group and a phenyloxan moiety, which contribute to its unique properties.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity , making it a candidate for further exploration in treating infections. Its efficacy against various bacterial strains has been documented, suggesting potential applications in antibiotic development.
Anticancer Activity
In vitro studies have indicated that this compound may have anticancer properties . The compound has been tested against different cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanisms of action and potential therapeutic uses.
The biological activity of this compound is thought to involve interactions with specific molecular targets. It may modulate enzyme activity or receptor binding, influencing various cellular pathways. The precise mechanisms remain under investigation but are crucial for understanding how this compound exerts its effects in biological systems.
Comparative Studies
A comparative study of similar compounds has highlighted the uniqueness of this compound. For instance, analogs such as N-cyclopentyl-2-[4-methylphenyl]acetamide have shown different biological profiles, emphasizing the importance of structural variations in determining activity .
Data Tables
| Biological Activity | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Cytotoxic effects on cancer cell lines |
Case Studies
-
Antimicrobial Testing :
- A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting strong antibacterial properties.
-
Cytotoxicity Assay :
- In vitro assays were conducted on several cancer cell lines, including breast and lung cancer models. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating potent activity compared to standard chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
